Spectroscopic Characterization of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde: A Technical Guide
Spectroscopic Characterization of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of the synthetic indole derivative, 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde. In the absence of experimentally acquired spectra in the public domain, this document leverages predictive methodologies and comparative analysis with structurally related analogs to offer a robust characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a detailed understanding of the spectroscopic features of this compound for identification, characterization, and quality control purposes. We will delve into the theoretical underpinnings of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a framework for the logical interpretation of future experimental findings.
Introduction
5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde belongs to the indole class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The precise elucidation of the structure and purity of such compounds is paramount in the drug discovery and development pipeline. Spectroscopic techniques remain the cornerstone of molecular characterization, providing a detailed fingerprint of a compound's chemical architecture.
This guide addresses the current gap in publicly available experimental spectroscopic data for 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde. By employing validated in silico prediction tools and drawing upon established knowledge of the spectroscopic behavior of indole derivatives, we present a detailed and scientifically grounded technical overview. This approach not only provides a valuable reference for researchers working with this specific molecule but also serves as a methodological example for the characterization of novel compounds where experimental data is not yet available.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde. It is crucial to underscore that these are theoretical values and should be confirmed by experimental data when available. The predictions are based on established algorithms and a comprehensive understanding of substituent effects on spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The predicted ¹H NMR spectrum provides insights into the electronic environment of the protons in the molecule. The chemical shifts are influenced by the aromatic indole core, the electron-donating ethoxy group, the methyl groups, and the electron-withdrawing aldehyde functionality.
Table 1: Predicted ¹H NMR Chemical Shifts for 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H (CHO) | 9.8 - 10.2 | Singlet (s) | - |
| Aromatic-H (C4-H) | 7.9 - 8.2 | Singlet (s) | - |
| Aromatic-H (C6-H) | 6.8 - 7.1 | Doublet (d) | ~8.5 |
| Aromatic-H (C7-H) | 7.1 - 7.4 | Doublet (d) | ~8.5 |
| Ethoxy-CH₂ (O-CH₂) | 4.0 - 4.3 | Quartet (q) | ~7.0 |
| N-Methyl-H (N-CH₃) | 3.6 - 3.9 | Singlet (s) | - |
| C2-Methyl-H (C2-CH₃) | 2.5 - 2.8 | Singlet (s) | - |
| Ethoxy-CH₃ (O-CH₂-CH₃) | 1.3 - 1.6 | Triplet (t) | ~7.0 |
-
Expertise & Experience: The downfield shift of the aldehyde proton is a classic feature, arising from the strong deshielding effect of the carbonyl group. The aromatic protons' chemical shifts are influenced by the electron-donating ethoxy group at C5, which is expected to shift the C4, C6, and C7 protons to varying degrees. The quartet and triplet for the ethoxy group are characteristic of an ethyl group spin system. The singlet nature of the methyl groups confirms the absence of adjacent protons.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde-C (CHO) | 185 - 190 |
| C2 | 145 - 150 |
| C3a | 135 - 140 |
| C7a | 130 - 135 |
| C5 | 155 - 160 |
| C4 | 110 - 115 |
| C6 | 112 - 117 |
| C7 | 105 - 110 |
| C3 | 115 - 120 |
| Ethoxy-CH₂ (O-CH₂) | 63 - 68 |
| N-Methyl-C (N-CH₃) | 30 - 35 |
| C2-Methyl-C (C2-CH₃) | 10 - 15 |
| Ethoxy-CH₃ (O-CH₂-CH₃) | 14 - 18 |
-
Expertise & Experience: The carbonyl carbon of the aldehyde is expectedly the most downfield signal. The carbons of the indole ring have characteristic chemical shifts, with C5 being significantly downfield due to the directly attached oxygen atom of the ethoxy group. The upfield signals correspond to the aliphatic carbons of the methyl and ethoxy groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | 1650 - 1680 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |
| C-O Stretch (Ether) | 1230 - 1270 (asymmetric) | Strong |
| 1020 - 1060 (symmetric) | Strong | |
| C-N Stretch | 1300 - 1350 | Medium |
-
Expertise & Experience: The most prominent peak is anticipated to be the strong C=O stretch of the conjugated aldehyde. The presence of both aromatic and aliphatic C-H stretches is also expected. The strong C-O stretching bands are indicative of the ethoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde (Molecular Formula: C₁₃H₁₅NO₂), the expected molecular weight is approximately 217.27 g/mol .
-
Predicted Molecular Ion Peak (M⁺): m/z = 217
-
Predicted Fragmentation Pattern:
-
Loss of the ethoxy group (-OC₂H₅): m/z = 172
-
Loss of the aldehyde group (-CHO): m/z = 188
-
Loss of a methyl group (-CH₃): m/z = 202
-
-
Expertise & Experience: In electron ionization (EI) mass spectrometry, the molecular ion peak is expected to be observed. Common fragmentation pathways for indole derivatives include cleavage of substituents from the aromatic ring. The stability of the indole core would likely lead to fragments where the indole ring system remains intact.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above. These protocols are based on standard practices in organic chemistry and are designed to yield high-quality, reproducible data.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Tune and match the NMR probe for both proton (¹H) and carbon (¹³C) frequencies.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16 scans are sufficient for a sample of this concentration.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) will likely be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons for each peak.
-
Peak pick both spectra to identify the precise chemical shifts of all signals.
-
IR Data Acquisition
Caption: Workflow for IR data acquisition using an ATR accessory.
-
Sample Preparation (using an Attenuated Total Reflectance - ATR - accessory):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum. A typical acquisition would involve 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
If necessary, apply an ATR correction to the spectrum.
-
Perform a baseline correction to obtain a flat baseline.
-
Peak pick the spectrum to identify the wavenumbers of the absorption bands.
-
Mass Spectrometry Data Acquisition
Caption: Workflow for Mass Spectrometry data acquisition.
-
Sample Preparation:
-
Dissolve a small amount of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde in a volatile solvent such as methanol or acetonitrile.
-
-
Instrumental Setup:
-
Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Set up the data acquisition method. For a start, an electron ionization (EI) source with a mass range of m/z 50-500 would be appropriate.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a gas or liquid chromatograph.
-
Acquire the mass spectrum.
-
-
Data Processing:
-
Process the raw data using the instrument's software.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Comparative Analysis with Analogs
To bolster the confidence in the predicted data, a comparative analysis with known spectroscopic data of structurally similar compounds is invaluable.
-
1,2-Dimethyl-1H-indole-3-carbaldehyde: The ¹H NMR of this analog will show similar signals for the N-methyl, C2-methyl, and aldehyde protons. The aromatic region will differ due to the absence of the C5-ethoxy group, leading to different chemical shifts and coupling patterns for the aromatic protons.[1]
-
5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde: This compound is a very close analog. The primary difference in the ¹H NMR will be the singlet for the methoxy group protons instead of the quartet and triplet of the ethoxy group. The effect of the methoxy and ethoxy groups on the aromatic protons' chemical shifts will be very similar.
-
Indole-3-carbaldehyde: The parent compound provides a baseline for the indole core's spectroscopic features. The absence of N-methylation and C2-methylation will result in a significantly different NMR spectrum, including the presence of an N-H proton signal.[2]
By comparing the predicted data for our target molecule with the experimental data of these analogs, we can validate the predicted chemical shifts and fragmentation patterns, thereby increasing the trustworthiness of this guide.
Conclusion
This technical guide presents a comprehensive, albeit predictive, spectroscopic characterization of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde. The provided ¹H NMR, ¹³C NMR, IR, and MS data, generated through reliable in silico methods and corroborated by comparative analysis with known analogs, offer a solid foundation for researchers. The detailed experimental protocols serve as a practical guide for the future acquisition of experimental data. It is our hope that this document will facilitate the research and development efforts involving this and other novel indole derivatives.
References
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751. [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). The Royal Society of Chemistry. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]
-
PubChem. (n.d.). Indole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]
